molecular formula C7H9NO2 B13477974 rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid

Cat. No.: B13477974
M. Wt: 139.15 g/mol
InChI Key: JWOHRHJMTNGZBX-WDSKDSINSA-N
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Description

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid: is a chiral compound with significant interest in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an ethynyl group at the 5-position and a carboxylic acid group at the 2-position. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (2R,5S) and (2S,5R).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Functional Group Introduction: The ethynyl group can be introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an alkyne and an aryl or vinyl halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalyst Optimization: Using highly efficient catalysts to improve reaction rates and selectivity.

    Process Scaling: Scaling up the reactions to industrial scale while maintaining control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,5S)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid
  • rac-(2R,5S)-5-(methoxycarbonyl)oxolane-2-carboxylic acid
  • rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid

Uniqueness

rac-(2R,5S)-5-ethynylpyrrolidine-2-carboxylic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the ethynyl and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(2S,5R)-5-ethynylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h1,5-6,8H,3-4H2,(H,9,10)/t5-,6-/m0/s1

InChI Key

JWOHRHJMTNGZBX-WDSKDSINSA-N

Isomeric SMILES

C#C[C@H]1CC[C@H](N1)C(=O)O

Canonical SMILES

C#CC1CCC(N1)C(=O)O

Origin of Product

United States

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